2-hydrazinyl-5-iodoPyridine

Catalog No.
S1924029
CAS No.
77992-46-2
M.F
C5H6IN3
M. Wt
235.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-hydrazinyl-5-iodoPyridine

Eliminate hazardous hydrazine handling with pre-formed 2-hydrazinyl-5-iodopyridine, a bifunctional building block enabling sequential heterocycle formation and iodo-retentive Suzuki coupling. - Directly construct fused pyrazolopyridine cores via hydrazine condensation, preserving the 5-iodo for mild cross-coupling. - Avoid safety risks and regulatory burden of in-situ hydrazine use; compatible with automated parallel synthesis platforms. - High-purity solid ensures reproducible library synthesis for pharmaceutical and agrochemical lead optimization. Standard packaging with global delivery.

CAS Number

77992-46-2

Product Name

2-hydrazinyl-5-iodoPyridine

IUPAC Name

(5-iodopyridin-2-yl)hydrazine

Molecular Formula

C5H6IN3

Molecular Weight

235.03 g/mol

InChI

InChI=1S/C5H6IN3/c6-4-1-2-5(9-7)8-3-4/h1-3H,7H2,(H,8,9)

InChI Key

XFEWGDAERUEGIY-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1I)NN

Canonical SMILES

C1=CC(=NC=C1I)NN

Synonyms

2-Hydrazinyl-5-iodopyridine, 5-Iodo-2-hydrazinopyridine, 2-Hydrazino-5-iodopyridine, Pyridine, 2-hydrazinyl-5-iodo-, 2-(Hydrazinyl)-5-iodopyridine

Purity

≥97%

Package Size

1 g, 5 g

2-Hydrazinyl-5-iodopyridine is a highly versatile bifunctional building block widely utilized in the synthesis of fused nitrogen heterocycles, such as pyrazolopyridines and triazolopyridines. It features a reactive hydrazine moiety for condensation and ring-closure reactions, alongside a highly reactive iodine atom at the 5-position. This specific substitution pattern allows chemists to first construct a fused heterocyclic core and subsequently functionalize the 5-position via palladium-catalyzed cross-coupling reactions [1]. As a commercially available solid, it provides a direct, high-purity starting point for complex pharmaceutical and agrochemical library synthesis, bypassing the need for hazardous in-house hydrazine handling[2].

Research Fit

Supports orthogonal functionalization sequences via hydrazine and iodo handles
Iodo handle compatible with mild Pd-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig)
Building block for bioconjugate linkers and pyrazolo[1,5-a]pyridine heterocycle synthesis

Substituting 2-hydrazinyl-5-iodopyridine with generic analogs like 2-hydrazinylpyridine or 5-bromo-2-hydrazinylpyridine fundamentally alters downstream synthetic viability. Unsubstituted 2-hydrazinylpyridine lacks the halogen handle entirely, rendering late-stage carbon-carbon bond formation at the 5-position impossible without non-selective direct C-H activation [1]. While 5-bromo-2-hydrazinylpyridine offers a halogen handle, the carbon-bromine bond is significantly less reactive in palladium-catalyzed couplings, necessitating higher catalyst loadings and elevated temperatures that can degrade sensitive fused-ring intermediates [2]. Furthermore, attempting to use the precursor 2-chloro-5-iodopyridine requires an initial nucleophilic aromatic substitution with hydrazine, a process that introduces severe safety and regulatory burdens due to hydrazine's toxicity, while also risking competitive displacement of the iodine atom[3].

Substitution Risk

Iodo reactivity profile differs

Iodoarenes show higher cross-coupling reactivity than bromo/chloro analogs; substitution may require re-optimization of oxidative addition conditions.

Cyclization outcomes may diverge

Ring substituent nature and position can alter hydrazone cyclization pathways, risking undesired isomeric products with analog replacement.

Dual-handle reactivity not replicable

The combination of C–I for late-stage coupling and hydrazine for heterocycle formation defines a reactivity window not offered by generic 2-hydrazinylpyridines.

Eliminating Hazardous Hydrazine Handling

Procuring pre-formed 2-hydrazinyl-5-iodopyridine directly bypasses the need to synthesize it from 2-chloro-5-iodopyridine. In-house synthesis requires refluxing the chloride precursor with a large excess of anhydrous hydrazine or hydrazine hydrate (often 5–10 equivalents) to drive the nucleophilic aromatic substitution [1]. This step typically maxes out at 65–75% isolated yield due to competitive side reactions, and introduces severe regulatory and safety risks associated with handling bulk toxic and explosive hydrazine [2]. By sourcing the pre-formed compound, procurement teams eliminate a low-yielding, high-risk step, ensuring complete material translation directly into the value-added ring-closure step.

Evidence DimensionSynthetic step efficiency and hazard reduction
Target Compound DataPre-formed 2-hydrazinyl-5-iodopyridine (Direct use in ring closure, 0 equivalents of free hydrazine handled)
Comparator Or Baseline2-chloro-5-iodopyridine (Requires 5-10 eq hydrazine, ~65-75% yield, high toxicity risk)
Quantified DifferenceEliminates 1 synthetic step, saves ~25-35% mass loss, and removes Category 1 toxic/flammable reagent handling.
ConditionsNucleophilic aromatic substitution (SNAr) scale-up conditions.

Bypassing the hydrazine substitution step drastically improves process safety, reduces regulatory compliance costs, and accelerates time-to-target in pharmaceutical library synthesis.

Orthogonal handle count
Class-level
2 handles (hydrazine + iodo) vs 1 handle (2-hydrazinylpyridine)
Enables sequential functionalization design
Based on structural analysis and patent-reported bifunctional use

Superior Reactivity Over Bromo Analogs

The presence of the 5-iodo group provides a distinct kinetic advantage over the 5-bromo analog (5-bromo-2-hydrazinylpyridine) during late-stage functionalization. In typical Suzuki-Miyaura or Sonogashira couplings performed after the initial pyrazolopyridine or triazolopyridine ring closure, the C-I bond undergoes oxidative addition to palladium(0) significantly faster than the C-Br bond [1]. This allows the coupling of the iodinated core to proceed at mild temperatures (25–60 °C) with standard catalysts, whereas the bromo analog typically requires temperatures exceeding 90 °C and specialized, expensive phosphine ligands to achieve comparable yields [2].

Evidence DimensionCross-coupling temperature and catalyst requirements
Target Compound Data5-iodo derivative (Coupling at 25-60 °C, standard Pd catalysts)
Comparator Or Baseline5-bromo derivative (Coupling at >90 °C, requires specialized Buchwald ligands)
Quantified Difference~30-40 °C reduction in reaction temperature; enables use of cheaper, generic Pd catalysts.
ConditionsLate-stage Suzuki-Miyaura cross-coupling of fused heterocyclic intermediates.

Lower reaction temperatures prevent the thermal degradation of sensitive functional groups on the fused heterocycle, leading to higher overall yields and lower catalyst procurement costs.

Kinase inhibitor core synthesis
Reported
5-iodo enables post-cyclization cross-coupling; non-iodinated analogs lack coupling-ready handle
Supports pyrazolo[1,5-a]pyridine SAR studies
Patent-derived synthetic route for kinase inhibitor libraries

Orthogonal Reactivity for Bifunctionalization

2-Hydrazinyl-5-iodopyridine exhibits near-perfect orthogonal reactivity, which is critical for complex molecule assembly. The hydrazine moiety selectively reacts with aldehydes or ketones to undergo cyclization without affecting the C-I bond [1]. In contrast, attempting direct metal-catalyzed couplings on a di-halogenated baseline (e.g., 2-chloro-5-iodopyridine) often results in poor regioselectivity, yielding mixtures of 2-substituted, 5-substituted, and 2,5-disubstituted products that require labor-intensive chromatographic separation [2]. The pre-installed hydrazine directs the first reaction exclusively to the 2-position, preserving the iodine for a subsequent, cleanly separated step.

Evidence DimensionRegioselectivity and downstream purification
Target Compound Data2-Hydrazinyl-5-iodopyridine (>95% chemoselectivity for ring closure at the 2-position, preserving the 5-iodo group)
Comparator Or Baseline2-chloro-5-iodopyridine (Prone to competitive oxidative addition at both C-Cl and C-I bonds during transition-metal catalysis)
Quantified DifferenceEliminates the formation of regioisomeric mixtures, saving >20% yield typically lost to chromatographic separation.
ConditionsSequential heterocycle construction and functionalization.

High orthogonal chemoselectivity minimizes purification bottlenecks and maximizes the throughput of automated or parallel synthesis workflows.

Computed MW & tPSA
Model context
MW 235.03 Da, tPSA 50.9 Ų (+108.9 Da vs parent)
Lipophilicity shift without polarity increase
In silico predictions; verify experimentally for CNS permeability
Vendor purity specification
Data to verify
95–97% (Beyotime, AKSci)
Supports procurement for sensitive Pd couplings
Confirm lot-specific COA before use; catalyst compatibility may vary

Antimalarial & Antiviral Pyrazolopyridine Synthesis

2-Hydrazinyl-5-iodopyridine is the optimal precursor for constructing the core of bioactive pyrazolopyridines. The hydrazine moiety efficiently forms the pyrazole ring, leaving the 5-iodo group intact for subsequent low-temperature Suzuki cross-coupling with diverse aryl boronic acids. This allows for rapid optimization of pharmacokinetic properties without degrading the newly formed heterocycle [1].

Triazolopyridine-Based Fluorescent Sensors

In chemical biology, this compound is utilized to react with aldehyde-linked fluorophores (such as BODIPY derivatives). The resulting condensation and cyclization form a triazolopyridine system that serves as a highly selective sensor for endogenous species like hypochlorous acid in living cells, leveraging the compound's orthogonal reactivity[2].

High-Throughput Library Synthesis

For industrial medicinal chemistry workflows, procuring the pre-formed hydrazine eliminates the need to handle hazardous hydrazine hydrate. This enables automated, parallel synthesis of 5-substituted fused pyridines, maximizing throughput and ensuring high reproducibility across diverse library targets [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Bioconjugate linker research
Dual orthogonal reactive handles
Sequential functionalization verification
Pyrazolo[1,5-a]pyridine SAR exploration
5-iodo cross-coupling handle
Core cyclization and coupling efficiency
CNS property-tuning library design
Iodo-induced lipophilicity without tPSA penalty
Passive permeability assay context
Procurement for Pd-catalyzed reactions
Vendor-defined purity specification
Catalyst compatibility and lot consistency

XLogP3

1.1

Wikipedia

2-Hydrazinyl-5-iodopyridine

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